

Application Notes and Protocols: Hesperetin Dihydrochalcone as a Low-Calorie Sweetener

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Compound of Interest

Compound Name: *Hesperetin dihydrochalcone*

Cat. No.: *B191844*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin dihydrochalcone (HDC) is a novel, high-intensity, low-calorie sweetener derived from citrus flavonoids. As the aglycone of neohesperidin dihydrochalcone (NHDC), HDC offers a clean, sweet taste with a potentially more favorable temporal profile, including a faster onset of sweetness and less lingering aftertaste compared to its glycosylated counterpart.^[1] These characteristics make it a promising candidate for use in a variety of food, beverage, and pharmaceutical applications.

This document provides detailed application notes and experimental protocols for researchers and developers interested in utilizing **Hesperetin Dihydrochalcone** as a low-calorie sweetener.

Physicochemical Properties

Hesperetin dihydrochalcone is a slightly grey solid with a bland aroma.^[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Hesperetin Dihydrochalcone**

Property	Value	References
Molecular Formula	$C_{16}H_{16}O_6$	[2]
Molecular Weight	304.29 g/mol	[2]
CAS Number	35400-60-3	[2]
Appearance	Slightly grey solid	[2]
Odor	Bland aroma	[2]
Solubility in Water	Practically insoluble to insoluble (Estimated: 63.05 mg/L @ 25 °C)	[2] [3]
Solubility in Ethanol	Soluble	[2]
logP (o/w)	3.210 (estimated)	[3]

Sweetness Profile and Sensory Evaluation

Hesperetin dihydrochalcone is characterized as a high-intensity sweetener. While specific quantitative sweetness potency data for HDC is limited in publicly available literature, it is often compared to neohesperidin dihydrochalcone (NHDC), which is approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[\[4\]](#) It has been suggested that HDC possesses a superior taste quality with a reduced lingering aftertaste.[\[1\]](#)

Table 2: Comparative Sweetness and Sensory Properties

Sweetener	Relative Sweetness to Sucrose (at threshold)	Key Sensory Characteristics	References
Hesperetin		Clean sweet taste,	
Dihydrochalcone (HDC)	Data not available, expected to be high	potentially less lingering aftertaste	[1]
Neohesperidin Dihydrochalcone (NHDC)	~1500 - 1800x	Intense sweetness, slow onset, lingering licorice-like aftertaste	[4] [5]
Hesperetin	Weak sweet taste, sweetness enhancer	Enhances the sweetness of other substances	[6] [7]
Sucrose	1x (reference)	"Golden standard" sweet taste	[5]

Experimental Protocol: Determination of Sweetness Detection Threshold

This protocol outlines a method to determine the lowest concentration at which the sweet taste of **Hesperetin Dihydrochalcone** can be detected.

Objective: To determine the absolute sweetness detection threshold of **Hesperetin Dihydrochalcone** in an aqueous solution.

Materials:

- **Hesperetin Dihydrochalcone (HDC)** powder
- Food-grade ethanol (for stock solution preparation)
- Purified, taste-free water
- Analytical balance
- Volumetric flasks and pipettes

- Glass or polypropylene taste sample cups with lids, labeled with random 3-digit codes
- Nose clips (optional, to minimize olfactory interference)

Procedure:

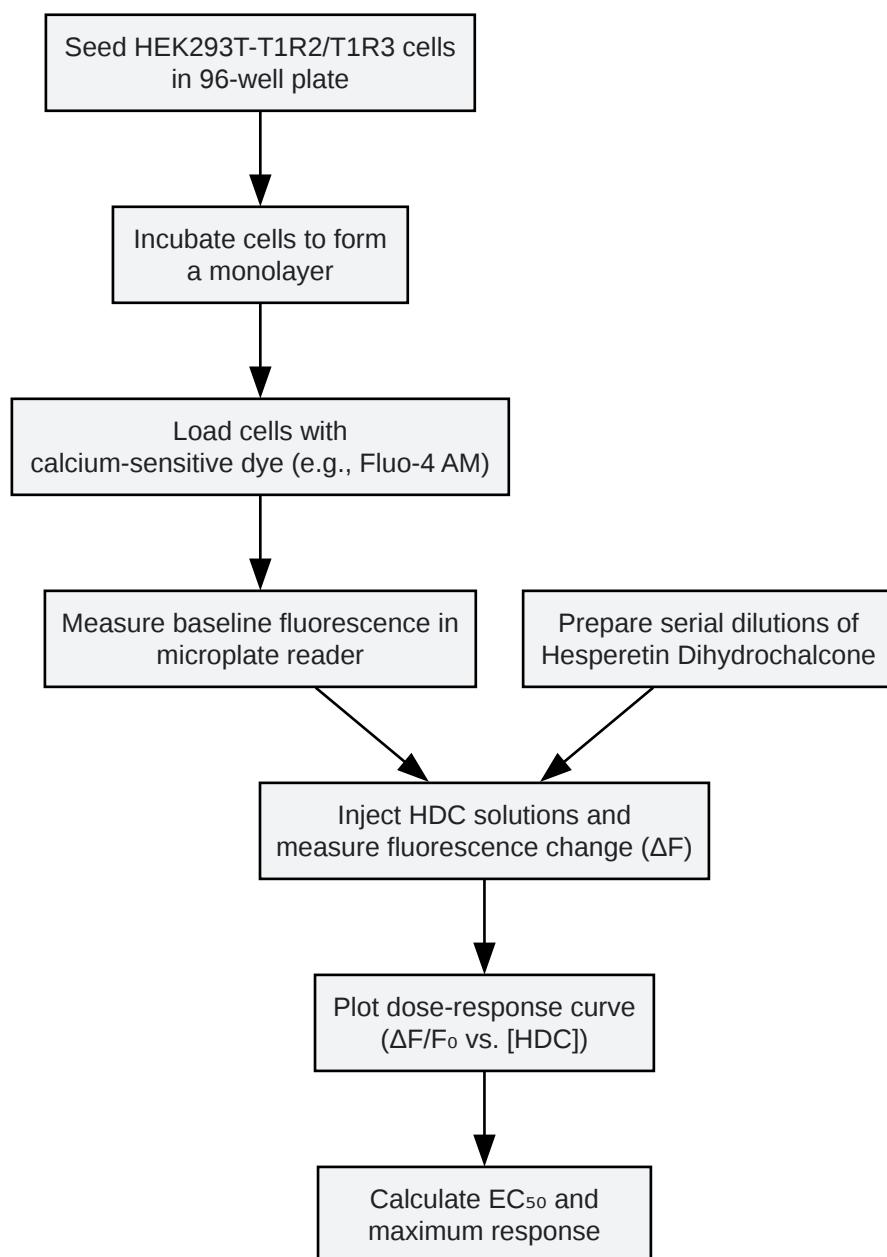
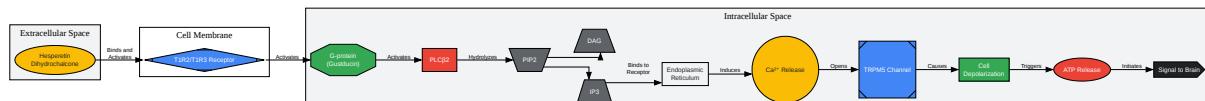
- Stock Solution Preparation:
 - Due to its low water solubility, prepare a concentrated stock solution of HDC in food-grade ethanol (e.g., 10 mg/mL).
- Serial Dilutions:
 - Prepare a series of dilutions from the stock solution using purified water. The concentration steps should be logarithmic (e.g., 0.25 log steps) to cover a wide range bracketing the expected threshold.[\[8\]](#)
 - Example concentration series (in ppm or mg/L): 10, 5, 2.5, 1.25, 0.63, 0.31, 0.16, etc. The final ethanol concentration in all samples should be below the detection threshold for ethanol.
- Sensory Panel:
 - Recruit and train a panel of sensory assessors (typically 10-15 individuals).[\[9\]](#) Panelists should be non-smokers and refrain from eating or drinking (except water) for at least one hour before the session.
- Testing Methodology (Ascending Series 3-Alternative Forced Choice - 3-AFC):[\[8\]](#)
 - For each concentration level, present three samples to each panelist: two blanks (purified water) and one sample containing HDC. The order of presentation should be randomized.
 - Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.
 - A forced choice is required, even if no difference is perceived.
 - Provide panelists with purified water for rinsing their mouths between sets of samples.

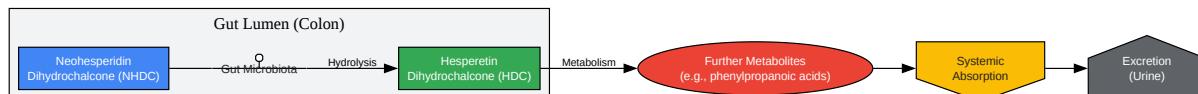
- Start with the lowest concentration and proceed to higher concentrations.
- Threshold Determination:
 - The individual detection threshold is defined as the lowest concentration at which a panelist correctly identifies the odd sample in three consecutive presentations.[8][10]
 - The group detection threshold is typically calculated as the geometric mean of the individual thresholds.

Data Analysis: The number of correct responses at each concentration can be analyzed using statistical methods (e.g., binomial tests) to determine the concentration at which the detection rate is significantly above chance (33.3% for 3-AFC).

Mechanism of Action: Sweet Taste Receptor Activation

High-intensity sweeteners elicit a sweet taste by binding to and activating the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste bud cells on the tongue.[11] The activation of this receptor initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.



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